5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

Oxadiazole regioisomers matched-pair analysis logD

When your medicinal chemistry program requires the documented ADME advantages of the 1,3,4-oxadiazole scaffold—approximately 1.2 log-lower lipophilicity, superior solubility, and reduced hERG liability compared to the 1,2,4-oxadiazole regioisomer—5-ethyl-1,3,4-oxadiazole-2-carboxylic acid delivers a quantifiable logP increment (~0.5–1.0 units above the 5-methyl analog) for fine-tuned partition coefficient optimization without altering the validated core. The free carboxylic acid at the 2-position enables amide coupling, esterification, or hydrazide formation for diverse library synthesis, while the pre-formed potassium salt (CAS 2609019-11-4) offers enhanced aqueous solubility for bioconjugation and protic-solvent reactions, eliminating in-situ counterion variability in process workflows. Procurement of the 1,3,4-regioisomer eliminates the thermal decarboxylation risk documented in 1,2,4-oxadiazole-3-carboxylic acids, ensuring long-term storage integrity for extended inventory cycles.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Cat. No. B7887115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C(=O)O
InChIInChI=1S/C5H6N2O3/c1-2-3-6-7-4(10-3)5(8)9/h2H2,1H3,(H,8,9)
InChIKeyXNTVEZUBJOCKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid – Core Physicochemical and Structural Baseline for Procurement Evaluation


5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 944898-04-8) is a heterocyclic building block comprising a 1,3,4-oxadiazole core with a carboxylic acid at the 2-position and an ethyl substituent at the 5-position . With a molecular formula of C₅H₆N₂O₃ and a molecular weight of 142.11 g·mol⁻¹, it is commercially available at ≥98% purity from multiple suppliers . The compound belongs to the 1,3,4-oxadiazole regioisomeric family, which systematic matched-pair analysis across the AstraZeneca corporate collection has shown to possess an order-of-magnitude lower lipophilicity (log D) and superior metabolic stability compared to its 1,2,4-oxadiazole counterparts [1]. It is supplied as a free carboxylic acid (CAS 944898-04-8) or, alternatively, as the potassium carboxylate salt (CAS 2609019-11-4) for applications requiring enhanced aqueous solubility .

Why 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid Cannot Be Indiscriminately Substituted: The Quantitative Case for Regioisomer and Alkyl-Chain Specificity


In procurement workflows for oxadiazole-based intermediates, substituting one 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid for another—or interchanging 1,3,4- and 1,2,4-oxadiazole regioisomers—introduces measurable, project-compromising shifts in key molecular properties. AstraZeneca's systematic matched-pair analysis of 148 compound pairs demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits approximately 1.2 log units lower lipophilicity (log D) and superior aqueous solubility, metabolic stability, and hERG safety profiles compared to the 1,2,4-oxadiazole isomer [1][2]. At the 5-position, the ethyl substitution shifts the computed logP from approximately −0.74 (5-methyl analog, ACD/LogP) or −0.4 (unsubstituted parent, XLogP3) to +0.33 (5-ethyl, ChemScene computed) or −0.19 (Fluorochem), representing a quantifiable alteration in partitioning behavior that directly impacts chromatographic retention, solubility, and membrane permeability in downstream applications [3]. These are not interchangeable scaffolds; they are distinct chemical entities with divergent physicochemical trajectories.

Quantitative Differentiation Evidence: 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid vs. Closest Analogs


Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole – Lipophilicity, Solubility, and ADME Profile

The 1,3,4-oxadiazole regioisomer—the scaffold of the target compound—confers a systematic, quantifiable advantage over the 1,2,4-oxadiazole isomer across multiple drug-likeness parameters. Boström et al. performed a matched-pair analysis of 148 compound pairs from the AstraZeneca collection and found that in virtually every pair, the 1,3,4-oxadiazole isomer exhibits approximately 1.2 log units lower lipophilicity (log D), translating to roughly one order of magnitude reduced log D [1][2]. In a directly cited exemplar pair (compounds 17 and 18), the 1,3,4-isomer was approximately 16-fold more soluble than its 1,2,4 partner. Additionally, in 19 of 34 human liver microsome (HLM) comparisons, the 1,3,4-isomer displayed lower intrinsic clearance (CLint), and the 1,2,4-isomer more frequently inhibited multiple CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) [2]. hERG inhibition risk was also reduced in the 1,3,4 series at comparable pKa values [1][2].

Oxadiazole regioisomers matched-pair analysis logD drug design ADME

Alkyl Chain Lipophilicity Differentiation: 5-Ethyl vs. 5-Methyl vs. Unsubstituted Parent

The 5-ethyl substituent on the target compound produces a measurable shift in lipophilicity compared to the 5-methyl analog and the unsubstituted 1,3,4-oxadiazole-2-carboxylic acid parent. The target compound (5-ethyl) exhibits computed logP values of −0.19 (Fluorochem predicted) or +0.33 (ChemScene computed) . In contrast, the 5-methyl analog (CAS 518048-06-1) shows ACD/LogP of −0.74 (ChemSpider) or XLogP3-AA of 0 (PubChem) [1], while the unsubstituted 1,3,4-oxadiazole-2-carboxylic acid parent (CAS 944907-12-4) has an XLogP3 of −0.4 [2]. This represents a net lipophilicity increase of approximately +0.5 to +1.0 log units when moving from 5-methyl to 5-ethyl substitution, directly attributable to the additional methylene unit. The increased lipophilicity is expected to modulate membrane permeability, reverse-phase chromatographic retention, and aqueous solubility in a predictable manner.

5-alkyl oxadiazole lipophilicity logP comparison partition coefficient SAR

Salt Form Selection: Free Carboxylic Acid vs. Potassium Carboxylate – Solubility and Handling

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid is commercially available in two forms: the free carboxylic acid (CAS 944898-04-8, MW 142.11) and the potassium carboxylate salt (CAS 2609019-11-4, MW 180.20) [1]. The potassium salt form is specifically documented to offer enhanced solubility in aqueous and protic media compared to the free acid, making it preferable for reactions conducted in polar solvents or aqueous conditions [1]. This mirrors the well-established solubility advantage observed for the 5-methyl analog: potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) is described as a water-soluble solid, in contrast to the less soluble free acid . The potassium salt also offers improved handling characteristics for nucleophilic substitution and metal-catalyzed coupling reactions, which are frequently employed in downstream derivatization [1]. For procurement, the choice between free acid and potassium salt represents a formulation-handling branch point that directly impacts experimental workflow compatibility.

Potassium carboxylate aqueous solubility salt form selection formulation heterocyclic intermediate

Carboxylic Acid Derivatization Versatility: Synthetic Entry Point for Focused Library Synthesis

The carboxylic acid functionality at the 2-position of the 1,3,4-oxadiazole ring provides a well-precedented synthetic handle for amide, ester, and hydrazide formation, enabling rapid diversification into compound libraries. The 5-methyl analog of this compound (5-methyl-1,3,4-oxadiazole-2-carboxylic acid) is industrially validated as a key intermediate in the synthesis of raltegravir (Isentress®), the FDA-approved HIV integrase inhibitor, where the carboxylic acid is converted to the corresponding carbonyl chloride for amide coupling [1][2]. The 5-ethyl analog possesses the same carboxylic acid derivatization chemistry but with the distinct advantage of increased lipophilicity conferred by the ethyl substituent (see Evidence Item 2), enabling access to a complementary region of chemical space . The 1,3,4-oxadiazole-2-carboxylic acid scaffold has been investigated for the synthesis of functional derivatives targeting bacterial cystathionine γ-lyase as potential antibiotic synergists, demonstrating the relevance of this scaffold for medicinal chemistry campaigns [3].

Carboxylic acid derivatization amide coupling esterification heterocyclic building block medicinal chemistry

Decarboxylation Stability: 1,3,4-Oxadiazole-2-carboxylic Acid Scaffold vs. 1,2,4-Oxadiazole-3-carboxylic Acid

A critical practical consideration in the procurement and storage of oxadiazole-carboxylic acids is their propensity for thermal decarboxylation. The 1,2,4-oxadiazole-3-carboxylic acid scaffold is documented to undergo facile decarboxylation, a recognized liability that has driven the development of Boc-protected derivatives to overcome this problem [1]. In contrast, studies on the decarboxylation kinetics of 5-amino-1,3,4-oxadiazole-2-carboxylic acids demonstrate that decarboxylation rates are measurable and influenced by proton activity and temperature, but the 1,3,4-regioisomeric scaffold does not carry the same documented reputation for spontaneous decarboxylation as the 1,2,4-oxadiazole-3-carboxylic acid series [2][3]. For the target compound (5-ethyl-1,3,4-oxadiazole-2-carboxylic acid), the 5-ethyl substitution may further influence decarboxylation kinetics relative to the unsubstituted or 5-amino analogs, though direct comparative kinetic data are not available in the identified literature.

Decarboxylation stability thermal stability oxadiazole carboxylic acid storage shelf life

Antimicrobial Activity of 5-Ethyl-1,3,4-oxadiazole-2-thiol: Evidence for the 5-Ethyl Substituent's Contribution to Broad-Spectrum Activity

While the target compound itself (5-ethyl-1,3,4-oxadiazole-2-carboxylic acid) lacks published direct biological activity data, the closely related 5-ethyl-1,3,4-oxadiazole-2-thiol (compound 4a) has been evaluated for antimicrobial and antitumor activity alongside a series of fatty acid-derived 1,3,4-oxadiazole-2-thiols [1]. In that study, compound 4a demonstrated a broad spectrum of antimicrobial activity, and a clear relationship between the length of the substituent chain at the 5-position and biological activity was observed across the series [1]. The most potent antitumor compound in the series was the heptadec-8-enyl derivative (4f) with IC₅₀ values of 2.82 µg/mL (MCF-7 breast) and 3.87 µg/mL (HepG2 liver), confirming that the 5-substituent identity modulates potency in a chain-length-dependent manner [1]. This provides supporting evidence that the 5-ethyl substituent—as distinct from longer or shorter alkyl chains—occupies a specific point on the activity continuum within this chemotype.

Antimicrobial oxadiazole-2-thiol 5-ethyl substituent broad-spectrum SAR

Highest-Value Application Scenarios for 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity in the 1,3,4-Oxadiazole Series

When a medicinal chemistry program has established that a 1,3,4-oxadiazole scaffold provides the desired ADME advantages over 1,2,4-oxadiazole isomers (lower logD by ~1.2 units, superior solubility, reduced hERG risk), 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid offers a specific and quantifiable lipophilicity increment over the 5-methyl analog. With a computed logP of −0.19 to +0.33, the 5-ethyl variant occupies a logP window approximately 0.5–1.0 units higher than the 5-methyl analog (ACD/LogP −0.74) [1][2][3]. This enables fine-tuning of partition coefficient without changing the core scaffold, supporting multiparameter optimization (MPO) strategies where potency, solubility, and permeability must be simultaneously balanced.

Synthesis of Amide- or Ester-Based Compound Libraries via Carboxylic Acid Diversification

The carboxylic acid at the 2-position of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid serves as a robust synthetic entry point for generating diverse compound libraries through standard amide coupling, esterification, or hydrazide formation protocols. The 5-methyl analog of this scaffold has been industrially validated in the kilogram-scale synthesis of raltegravir, where the carboxylic acid is converted to the acid chloride for amide bond formation [1]. The 5-ethyl variant provides access to the same reaction manifold but yields products with systematically higher lipophilicity, expanding the accessible chemical space. This is particularly valuable in hit-to-lead or lead optimization campaigns where a matrix of 5-alkyl substituents (H, methyl, ethyl, propyl) is required to establish robust SAR.

Aqueous-Phase Chemistry Using the Potassium Salt Form

For synthetic protocols requiring aqueous solubility—such as bioconjugation reactions, aqueous-phase couplings, or reactions in protic solvent systems—the potassium salt of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 2609019-11-4) provides a documented solubility advantage over the free acid form [1][2]. This salt form also facilitates handling in nucleophilic substitution and metal-catalyzed cross-coupling reactions. Procurement of the pre-formed potassium salt eliminates the need for in situ salt formation and the associated variability in stoichiometry and counterion purity, streamlining process chemistry workflows and improving batch-to-batch reproducibility.

Storage-Stable Building Block Procurement Where 1,2,4-Oxadiazole Decarboxylation Is a Known Liability

For research groups or CROs that have encountered stability issues with 1,2,4-oxadiazole-3-carboxylic acids—which are well-documented to undergo facile thermal decarboxylation—switching to the 1,3,4-oxadiazole-2-carboxylic acid scaffold offers a pragmatic solution [1]. The 1,3,4-oxadiazole-2-carboxylic acid core, exemplified by 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid, does not share the same reputation for spontaneous decarboxylation, providing greater confidence in long-term storage stability and consistent purity upon repeated use. This is especially relevant for procurement workflows where building blocks must retain integrity over extended inventory cycles.

Quote Request

Request a Quote for 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.